molecular formula C15H17F3N2O3 B1378744 ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1461714-53-3

ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B1378744
CAS RN: 1461714-53-3
M. Wt: 330.3 g/mol
InChI Key: CCBYECVICVYDAQ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) derivatives, which may be structurally similar to the compound you’re asking about, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The most stable structure of synthesized molecule was studied by PES analysis in gas and liquid medium .


Chemical Reactions Analysis

In the case of similar compounds, the π-to-π* transition of the molecule is identified using UV-Vis absorption spectral analysis . In addition, the chemical stability and reactivity are investigated using HOMO-LUMO analysis .


Physical And Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. These include pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, demonstrating the compound's utility in creating complex heterocyclic structures (Arbačiauskienė et al., 2011).

Preparation of Arylpyrazoles

Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates are synthesized through the condensation of arylhydrazines with specific propenoates. This method is significant for preparing various arylpyrazole structures, showcasing the versatility of the compound in organic synthesis (Beck & Wright, 1987).

Auxin Activity Analysis

The compound has been used in the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the creation of pyrazole carboxylic acids. These compounds were evaluated for their auxin activities, highlighting the compound's role in agricultural chemistry (Yue et al., 2010).

Microwave-Assisted Amidation

Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, with primary aliphatic amines, produced carboxamides. This showcases the potential of the compound in facilitating efficient and novel synthetic approaches (Milosevic et al., 2015).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic rate of other compounds.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammatory responses and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and differentiation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins. The trifluoromethyl group in its structure is particularly important for its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after the compound has been metabolized.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can have beneficial effects, such as anti-inflammatory properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound or its metabolites in the liver and kidneys.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain tissues, such as the liver and kidneys. Its distribution is influenced by its lipophilicity and the presence of binding proteins in the blood.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles.

properties

IUPAC Name

ethyl 3-ethoxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c1-3-22-13-9-11(14(21)23-4-2)19-20(13)12-8-6-5-7-10(12)15(16,17)18/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBYECVICVYDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
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ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 5
ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 6
ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

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